molecular formula C23H27N3O3S B2366419 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-ethyl-6-methylphenyl)thiourea CAS No. 887899-01-6

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-ethyl-6-methylphenyl)thiourea

Cat. No. B2366419
CAS RN: 887899-01-6
M. Wt: 425.55
InChI Key: NJCRZYTZYPTYEX-UHFFFAOYSA-N
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Description

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-ethyl-6-methylphenyl)thiourea is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

The scientific research on 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-ethyl-6-methylphenyl)thiourea and related compounds primarily focuses on their synthesis and evaluation for anticancer activity. A study by Gaber et al. (2021) synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer effect against the breast cancer MCF-7 cell line. The compounds demonstrated significant anticancer activity, highlighting the potential of such derivatives in cancer treatment Gaber et al., 2021.

Antihypoxic Activity

Another aspect of the research focuses on the antihypoxic activity of derivatives related to the compound . Ukrainets et al. (2014) synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with high antihypoxic effects, suitable for further pharmacological testing as potential antioxidants Ukrainets et al., 2014.

Novel Anticancer Agents

Fang et al. (2016) explored the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for anticancer applications. The compounds showed moderate to high antitumor activities against various cancer cell lines, with some exhibiting more potent inhibitory activities than the positive control, 5-fluorouracil Fang et al., 2016.

Topoisomerase I-Targeting Activity

Research by Ruchelman et al. (2004) on 11H-Isoquino[4,3-c]cinnolin-12-ones revealed potent topoisomerase I-targeting activity and cytotoxicity, providing a novel approach to cancer therapy through the inhibition of topoisomerase I Ruchelman et al., 2004.

properties

IUPAC Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-ethyl-6-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-5-15-8-6-7-14(2)20(15)26-23(30)24-12-11-16-13-17-18(28-3)9-10-19(29-4)21(17)25-22(16)27/h6-10,13H,5,11-12H2,1-4H3,(H,25,27)(H2,24,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRZYTZYPTYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2-ethyl-6-methylphenyl)thiourea

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